3-Chloro-2-fluoro-5-(methylthio)benzoic acid
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Overview
Description
3-Chloro-2-fluoro-5-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6ClFO2S. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and a methylthio group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(methylthio)benzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of a precursor benzoic acid derivative, followed by the introduction of the methylthio group. The reaction conditions typically involve the use of halogenating agents such as chlorine or fluorine sources, and thiolating agents for the methylthio group introduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and thiolation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(methylthio)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzoic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
3-Chloro-2-fluoro-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(methylthio)benzoic acid involves its interaction with various molecular targets. The presence of chlorine, fluorine, and methylthio groups allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. These interactions can affect biological pathways and molecular targets, making it a compound of interest in medicinal chemistry and drug design.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-fluorobenzoic acid
- 3-Chloro-5-(methylthio)benzoic acid
- 2-Fluoro-5-(methylthio)benzoic acid
Uniqueness
3-Chloro-2-fluoro-5-(methylthio)benzoic acid is unique due to the simultaneous presence of chlorine, fluorine, and methylthio groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6ClFO2S |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-2-fluoro-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6ClFO2S/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
REXSUUYXKYEHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C(=C1)Cl)F)C(=O)O |
Origin of Product |
United States |
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